REACTION_CXSMILES
|
N[C:2]1[C:3]([CH3:15])=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1.N(OCCC(C)C)=O.[I:24]CI>>[I:24][C:2]1[C:3]([CH3:15])=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
NC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C
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Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
ICI
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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evaporated at 60° C. under high vacuum
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Type
|
CUSTOM
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Details
|
to give a red semi-solid
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Type
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CUSTOM
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Details
|
The crude material was purified by silica gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |